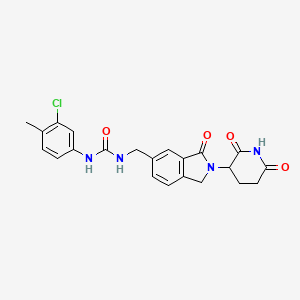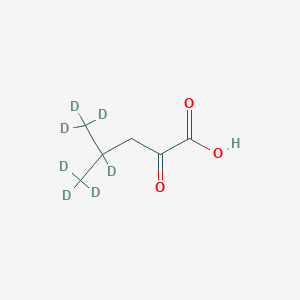
Glu-Ala-Leu-Phe-Gln-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glu-Ala-Leu-Phe-Gln-pNA, also known as H-Glu-Ala-Leu-Phe-Gln-pNA, is a synthetic peptide substrate used in biochemical research. It is specifically designed to be a substrate for proteases, particularly the 3C-like protease from Chiba virus and human rhinovirus-14. The compound has a molecular weight of 726.78 and a chemical formula of C₃₄H₄₆N₈O₁₀ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glu-Ala-Leu-Phe-Gln-pNA involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, Glu, is attached to a solid resin support.
Sequential addition of amino acids: The remaining amino acids (Ala, Leu, Phe, Gln) are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage from the resin: The peptide is cleaved from the resin using a cleavage reagent, typically trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar steps as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glu-Ala-Leu-Phe-Gln-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The peptide bond between Gln and pNA is cleaved, releasing p-nitroaniline (pNA), which can be measured spectrophotometrically.
Common Reagents and Conditions
Proteases: Enzymes such as 3C-like protease from Chiba virus and human rhinovirus-14.
Buffers: Reaction buffers typically contain HEPES (pH 7.5), NaCl, EDTA, and DTT.
Temperature: Reactions are often conducted at 0°C to 30°C, depending on the stability of the protease
Major Products
The major product of the hydrolysis reaction is p-nitroaniline (pNA), which is released upon cleavage of the peptide bond .
Aplicaciones Científicas De Investigación
Glu-Ala-Leu-Phe-Gln-pNA is widely used in scientific research for the following applications:
Biochemical Assays: It serves as a substrate for protease activity assays, allowing researchers to measure enzyme kinetics and inhibitor efficacy.
Drug Development: The compound is used in the development of antiviral drugs targeting proteases from viruses such as Chiba virus and human rhinovirus-14.
Protein Engineering: Researchers use this compound to study the specificity and activity of engineered proteases .
Mecanismo De Acción
Glu-Ala-Leu-Phe-Gln-pNA exerts its effects by serving as a substrate for specific proteases. The protease recognizes and binds to the peptide sequence, cleaving the bond between Gln and pNA. This cleavage releases p-nitroaniline, which can be detected and quantified. The molecular targets are the active sites of the proteases, and the pathway involves the hydrolysis of the peptide bond .
Comparación Con Compuestos Similares
Similar Compounds
Glu-Ala-Leu-Phe-Gln-AMC: Another peptide substrate with a similar sequence but with 7-amino-4-methylcoumarin (AMC) instead of pNA.
Glu-Ala-Leu-Phe-Gln-R110: A substrate with rhodamine 110 (R110) as the chromophore.
Uniqueness
Glu-Ala-Leu-Phe-Gln-pNA is unique due to its use of p-nitroaniline as the chromophore, which allows for easy spectrophotometric detection. This makes it particularly useful for high-throughput screening assays and kinetic studies .
Propiedades
Fórmula molecular |
C34H46N8O10 |
|---|---|
Peso molecular |
726.8 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H46N8O10/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45)/t20-,24-,25-,26-,27-/m0/s1 |
Clave InChI |
SINNUWCKIZVIJU-KKASSDGMSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


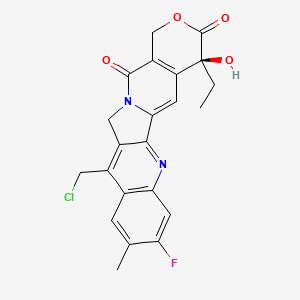
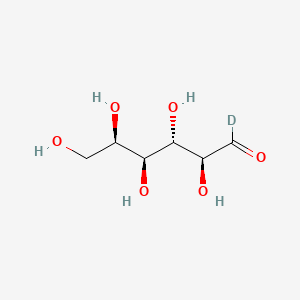
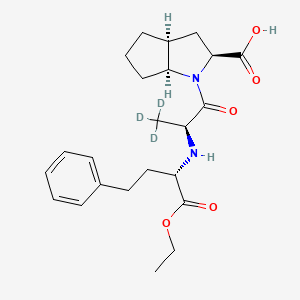
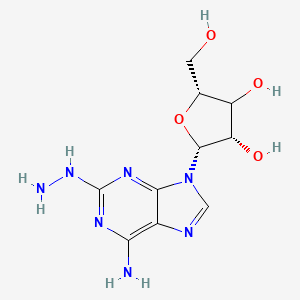

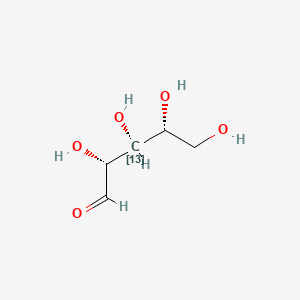
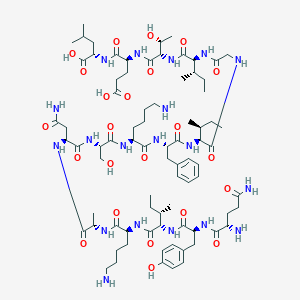
![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
